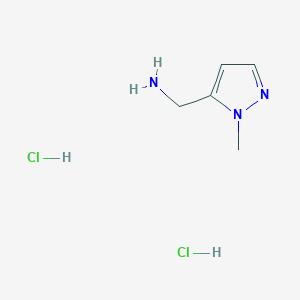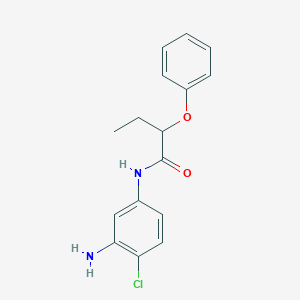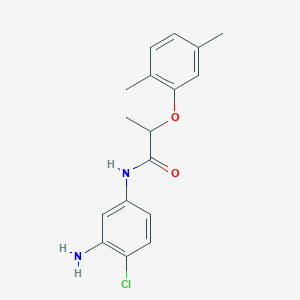
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride
Vue d'ensemble
Description
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride (FBP-4-YHCl) is a small organic molecule with a wide range of applications in the fields of biochemistry and physiology. It is a derivative of the piperidine family of compounds and is synthesized through a multi-step process. FBP-4-YHCl has a wide range of applications in the laboratory, ranging from biochemical and physiological studies to drug development and research.
Applications De Recherche Scientifique
Neuroleptic Agent Synthesis
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride has been utilized in the synthesis of neuroleptic agents. For instance, a study by Nakatsuka, Kawahara, and Yoshitake (1981) involved the synthesis of a neuroleptic agent, ID-4708-(piperidine-14 C), using a derivative of piperidine in metabolic studies. This synthesis process highlights the compound's utility in developing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) reported the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant anti-acetylcholinesterase activity. This finding is critical in understanding the compound's potential therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Cancer Treatment Applications
Y. Teffera et al. (2013) conducted a study on novel anaplastic lymphoma kinase inhibitors, involving derivatives of piperidine for cancer treatment. Their research provides insight into the compound's role in developing cancer therapies (Teffera et al., 2013).
Antimicrobial Activity
K. Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, examining their efficacy as antimicrobial agents. Their research indicates the compound's potential in developing new antimicrobial drugs (Vinaya et al., 2009).
Synthesis of Radiopharmaceuticals
Proszenyák et al. (2005) studied the preparation of radiolabeled 4-(4-fluorobenzyl)piperidine, showcasing the compound's application in synthesizing radiopharmaceuticals for diagnostic imaging (Proszenyák et al., 2005).
Corrosion Inhibition
A study by S. Kaya et al. (2016) on piperidine derivatives, including 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, revealed their potential in corrosion inhibition, specifically for the protection of iron (Kaya et al., 2016).
Receptor Ligand Development
Research by M. B. van Niel et al. (1999) involved the development of human 5-HT1D receptor ligands using fluorinated piperidines, illustrating the compound's relevance in neuropharmacology (van Niel et al., 1999).
Development of Antipsychotic Agents
Strupczewski et al. (1985) synthesized a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, including derivatives of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride, for their neuroleptic activity, contributing to antipsychotic drug development (Strupczewski et al., 1985).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNPZTRVPPAIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)



![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)






